Diazo Biotin-PEG3-Azide functions as a reagent for introducing biotin to molecules containing alkynes. Biotin is a small molecule that can interact with streptavidin, a protein with high binding affinity. This bioconjugation strategy allows researchers to attach biotin to various targets like proteins, lipids, or carbohydrates [1].
*Source: BroadPharm Diazo Biotin-PEG3-Azide:
Diazo Biotin-PEG3-Azide incorporates a linker segment with an azide group. This functionality enables its participation in click chemistry reactions, a set of efficient conjugation reactions between specific chemical groups. The azide group can react with alkynes to form a stable triazole linkage [2]. This biocompatible reaction allows researchers to link biomolecules site-specifically for further analysis or manipulation [2, 3].
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The PEG segment (polyethylene glycol) in Diazo Biotin-PEG3-Azide offers several advantages. PEGylation often improves the water solubility of the conjugated biomolecule, enhancing its circulation and reducing aggregation within biological environments [1].
Diazo Biotin-PEG3-Azide is a specialized chemical compound used in bioconjugation and chemical biology applications. It features a biotin moiety that allows for strong binding to streptavidin or avidin, an azide group that participates in bioorthogonal reactions, and a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. The chemical formula for Diazo Biotin-PEG3-Azide is C52H60N8O9S, with a molecular weight of approximately 973.15 g/mol . This compound is particularly notable for its cleavable diazo bond, which can be reduced under mild conditions, allowing for the release of biotinylated molecules from streptavidin/avidin complexes using hydrazine .
Diazo Biotin-PEG3-Azide functions through a two-step mechanism:
Diazo Biotin-PEG3-Azide exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. The biotin component provides high-affinity binding to streptavidin, facilitating the purification and detection of proteins and other biomolecules in complex mixtures. The compound's bioorthogonal properties allow it to function effectively within living systems without interfering with native biological processes . Additionally, the cleavable nature of the diazo bond permits controlled release of biotinylated molecules, enhancing its utility in biochemical applications.
The synthesis of Diazo Biotin-PEG3-Azide typically involves several steps:
Diazo Biotin-PEG3-Azide has a wide range of applications in:
Studies involving Diazo Biotin-PEG3-Azide have demonstrated its effectiveness in various interaction assays:
Several compounds share structural similarities with Diazo Biotin-PEG3-Azide but differ in specific functionalities or applications:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Biotin-PEG3-Azide | Contains only biotin and azide groups | Simpler structure without cleavable moiety |
DBCO-Biotin | Utilizes dibenzocyclooctyne for click chemistry | No diazo bond; more stable under various conditions |
Azido-PEO-Biotin | PEG-based linker with azide functionality | Lacks cleavability; primarily used for stable conjugation |
PC Biotin-PEG3-Azide | Similar PEG linker but designed for copper-free reactions | Enhanced compatibility with sensitive biological systems |
Diazo Biotin-PEG3-Azide stands out due to its unique combination of bioorthogonality, cleavability, and high-affinity binding capabilities, making it particularly versatile for applications requiring precise control over bioconjugation processes .